molecular formula C14H23NO4 B13451995 3-(3-{[(Tert-butoxy)carbonyl]amino}propyl)bicyclo[1.1.1]pentane-1-carboxylic acid

3-(3-{[(Tert-butoxy)carbonyl]amino}propyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B13451995
M. Wt: 269.34 g/mol
InChI Key: HREWBKSTNXFUDP-UHFFFAOYSA-N
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Description

3-(3-{[(Tert-butoxy)carbonyl]amino}propyl)bicyclo[111]pentane-1-carboxylic acid is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-{[(Tert-butoxy)carbonyl]amino}propyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves multiple steps. One common approach starts with the preparation of the bicyclo[1.1.1]pentane core, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group and the amino propyl side chain. The final step involves the formation of the carboxylic acid group. Reaction conditions often include the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(3-{[(Tert-butoxy)carbonyl]amino}propyl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form different derivatives.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction could produce primary alcohols or amines.

Scientific Research Applications

3-(3-{[(Tert-butoxy)carbonyl]amino}propyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, particularly in targeting specific biological pathways.

    Industry: Could be used in the development of new materials with unique properties due to its bicyclic structure.

Mechanism of Action

The mechanism of action of 3-(3-{[(Tert-butoxy)carbonyl]amino}propyl)bicyclo[1.1.1]pentane-1-carboxylic acid is not well-understood, but it is believed to interact with specific molecular targets in biological systems. The tert-butoxycarbonyl group may play a role in protecting the compound from degradation, allowing it to reach its target more effectively. The bicyclic structure could also contribute to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    3-(3-{[(Tert-butoxy)carbonyl]amino}propyl)bicyclo[1.1.1]pentane-1-carboxylic acid: Unique due to its bicyclic structure and tert-butoxycarbonyl protecting group.

    Bicyclo[1.1.1]pentane derivatives: Similar core structure but different functional groups.

    Amino acid derivatives: Similar functional groups but different core structures.

Uniqueness

The uniqueness of this compound lies in its combination of a bicyclic core and a tert-butoxycarbonyl-protected amino propyl side chain, which imparts specific chemical and physical properties that are valuable in various applications.

Properties

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]bicyclo[1.1.1]pentane-1-carboxylic acid

InChI

InChI=1S/C14H23NO4/c1-12(2,3)19-11(18)15-6-4-5-13-7-14(8-13,9-13)10(16)17/h4-9H2,1-3H3,(H,15,18)(H,16,17)

InChI Key

HREWBKSTNXFUDP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCC12CC(C1)(C2)C(=O)O

Origin of Product

United States

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